

Hpk1-IN-24: A Comparative Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Hpk1-IN-24 has emerged as a significant chemical probe for studying the role of Hematopoietic Progenitor Kinase 1 (HPK1) in immune regulation and as a potential starting point for the development of novel cancer immunotherapies. This guide provides a comparative analysis of the selectivity profile of **Hpk1-IN-24** against a panel of kinases, supported by available experimental data.

Introduction to Hpk1-IN-24

Hpk1-IN-24, also referred to as compound 24 in some publications by Bristol Myers Squibb, is a potent inhibitor of HPK1 with a reported inhibitory constant (Ki) of 100 nM. HPK1, a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, compounds like **Hpk1-IN-24** can enhance T-cell activation and anti-tumor immunity. A key attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and confound experimental results.

Hpk1-IN-24 Selectivity Profile

While a comprehensive public kinome scan profiling **Hpk1-IN-24** against a full panel of human kinases is not readily available, data from published studies indicates a notable degree of selectivity. The following table summarizes the known selectivity of **Hpk1-IN-24** and its analogues against other kinases.



Kinase Target	IC50 / Selectivity Fold	Alternative Compound (if applicable)	Reference
HPK1	Ki = 100 nM	-	[1]
GLK (MAP4K3)	>50-fold selective for HPK1	BMS Compound 24	[2]
MAP4K Family	>50-fold selective for HPK1	BMS Compound K*	[1]

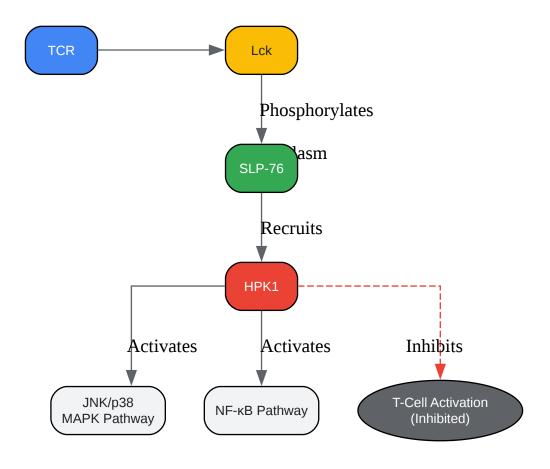
^{*}It is important to note that while "BMS Compound 24" is strongly suggested to be **Hpk1-IN-24**, "BMS Compound K" is another potent and selective HPK1 inhibitor from the same company, and its selectivity data provides a valuable reference point for this class of compounds.

The data indicates that **Hpk1-IN-24** possesses significant selectivity over other members of the MAP4K family, such as GLK (MAP4K3). This is a critical feature, as non-selective inhibition of related kinases could lead to unintended biological consequences.

HPK1 Signaling Pathway

HPK1 functions as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of the T-cell response. The diagram below illustrates the central role of HPK1 in this pathway.





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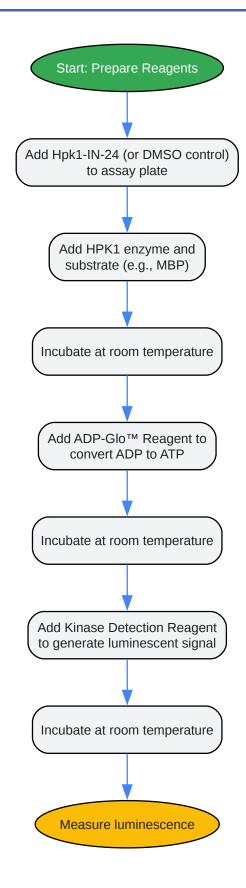
Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental Protocols

The selectivity of kinase inhibitors is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ Kinase Assay





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Caption: Workflow for a typical in vitro kinase inhibition assay.



Detailed Methodology:

- Reagent Preparation: All reagents, including the kinase, substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor (Hpk1-IN-24), are prepared in a suitable kinase buffer.
- Kinase Reaction: The inhibitor, at varying concentrations, is pre-incubated with the HPK1 enzyme. The kinase reaction is initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.
- ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of the Kinase Detection Reagent, which converts the generated ADP into ATP and then into a luminescent signal via a luciferase reaction.
- Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration. The selectivity is then determined by comparing the IC50 value for HPK1 with the IC50 values for other kinases.

Conclusion

Hpk1-IN-24 is a valuable tool for studying HPK1 biology due to its potency and selectivity. The available data demonstrates a favorable selectivity profile, particularly against other members of the MAP4K family. Researchers utilizing this compound should, however, remain mindful of potential off-target effects and consider validating key findings with orthogonal approaches. Further comprehensive kinome profiling will provide a more complete picture of the selectivity of **Hpk1-IN-24** and aid in its development as a potential therapeutic agent.

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